

In-Depth Technical Guide to the Spectroscopic Data of Halymecin E

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Compound of Interest

Compound Name: *Halymecin E*

Cat. No.: *B15597037*

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for **Halymecin E**, a natural product isolated from the fungus *Acremonium* sp. The information presented herein is crucial for compound identification, structural verification, and as a reference for the development of synthetic analogs or derivatives.

Mass Spectrometry Data

High-resolution mass spectrometry is a fundamental technique for determining the elemental composition and molecular weight of a compound. For **Halymecin E**, Fast Atom Bombardment (FAB) mass spectrometry was utilized.

Table 1: Mass Spectrometry Data for **Halymecin E**

Parameter	Value
Molecular Formula	$C_{30}H_{56}O_{11}$
Molecular Weight	592.76 g/mol
Ionization Technique	Fast Atom Bombardment (FAB-MS)
Observed Ion (m/z)	615 $[M+Na]^+$

The observed sodium adduct in the positive ion mode is characteristic of polyoxygenated compounds analyzed by FAB-MS and confirms the molecular weight of **Halymecin E**.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the ^1H and ^{13}C NMR chemical shifts for **Halymecin E**, recorded in deuterated methanol (CD_3OD).

Table 2: ^1H NMR Spectroscopic Data for **Halymecin E** (500 MHz, CD_3OD)

Position	δ (ppm)	Multiplicity	J (Hz)
2	2.38, 2.29	dd, dd	15.0, 9.0; 15.0, 3.5
3	3.94	m	
4	1.51, 1.41	m, m	
5	4.88	m	
6-9	1.28-1.51	m	
10	0.89	t	7.0
2'	2.45	d	7.0
3'	5.01	m	
4'	1.60, 1.45	m, m	
5'	3.79	m	
6'-9'	1.28-1.48	m	
10'	0.89	t	7.0
OAc	2.04, 2.02	s, s	

Table 3: ^{13}C NMR Spectroscopic Data for **Halymecin E** (125 MHz, CD_3OD)

Position	δ (ppm)	Position	δ (ppm)
1	174.6	1'	172.0
2	42.0	2'	43.8
3	69.8	3'	76.1
4	37.2	4'	35.2
5	72.8	5'	68.9
6	35.0	6'	39.5
7	26.5	7'	26.4
8	32.9	8'	32.9
9	23.7	9'	23.7
10	14.4	10'	14.4
OAc (C=O)	172.4, 172.2	OAc (CH ₃)	21.2, 21.0

Experimental Protocols

The following protocols outline the general procedures for the isolation and spectroscopic analysis of **Halymecicin E**.

Isolation and Purification

- **Fermentation:** The marine-derived fungus *Acremonium* sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites.
- **Extraction:** The culture broth is separated from the mycelial mass. The supernatant is then extracted with an organic solvent, typically ethyl acetate, to partition the organic-soluble metabolites.
- **Chromatographic Separation:** The crude extract is subjected to a series of chromatographic steps for purification. This multi-step process often includes:
 - **Silica Gel Chromatography:** For initial fractionation based on polarity.

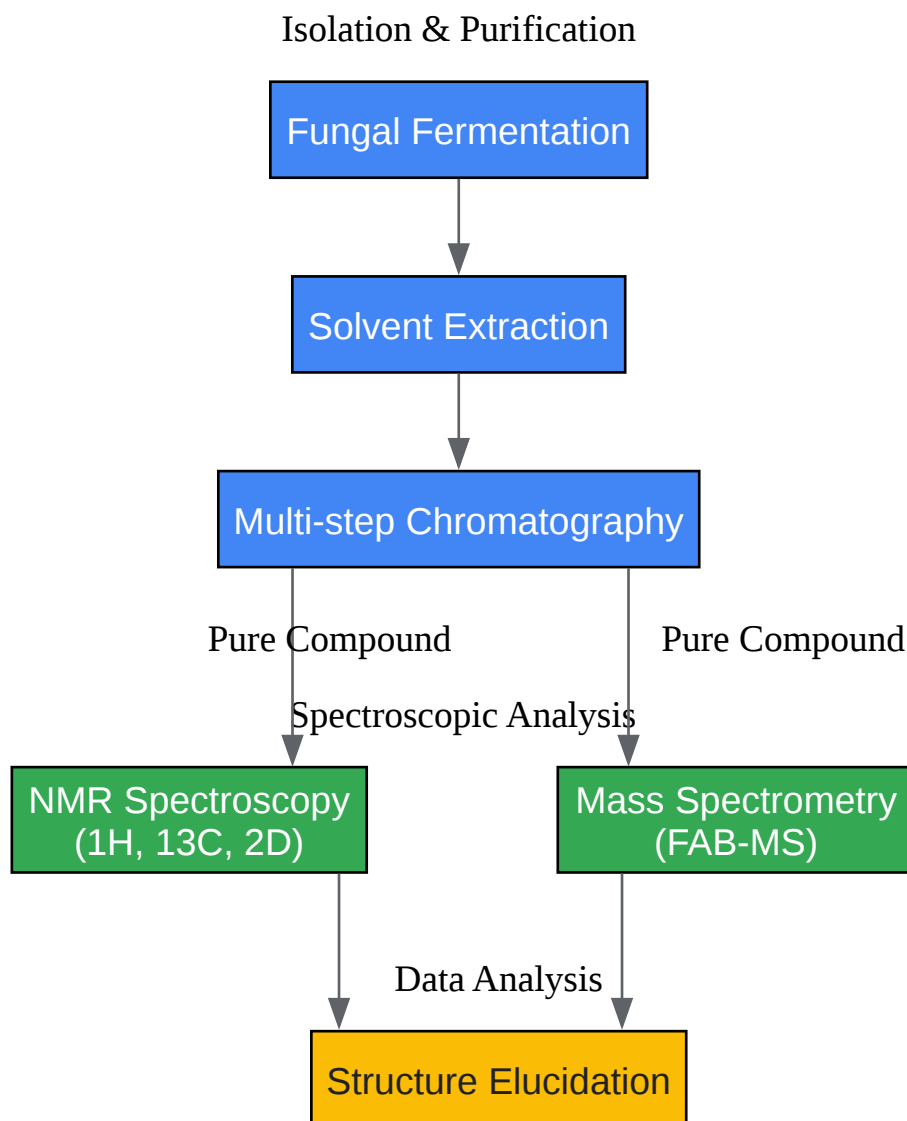
- Sephadex LH-20 Chromatography: For size-exclusion separation to remove high molecular weight contaminants.
- High-Performance Liquid Chromatography (HPLC): A final polishing step, often using a reversed-phase column (e.g., C18), to yield pure **Halymecin E**.

Spectroscopic Analysis

- NMR Spectroscopy:
 - A sample of purified **Halymecin E** is dissolved in an appropriate deuterated solvent (e.g., CD₃OD).
 - ¹H, ¹³C, and two-dimensional (2D) NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 500 MHz).
 - Data is processed, and chemical shifts are referenced to the residual solvent signal.
- Mass Spectrometry:
 - A solution of **Halymecin E** is mixed with a suitable matrix (e.g., glycerol) for FAB-MS analysis.
 - The sample is subjected to bombardment with a high-energy beam of atoms (e.g., Xenon) to induce ionization.
 - The resulting ions are analyzed by a mass analyzer to determine their mass-to-charge ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Halymecin E**.



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